molecular formula C20H17ClFN3O4S B4184441 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-1,2-oxazole-4-carboxamide

3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B4184441
M. Wt: 449.9 g/mol
InChI Key: WATRGQWJZFYYFJ-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-1,2-oxazole-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the isoxazole ring, followed by the introduction of the thienyl and morpholinylcarbonyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-1,2-oxazole-4-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-1,2-oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
  • 3-chloro-4-fluorophenylboronic acid

Uniqueness

Compared to similar compounds, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-1,2-oxazole-4-carboxamide is unique due to the presence of the morpholinylcarbonyl and thienyl groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O4S/c1-11-15(17(24-29-11)16-13(21)3-2-4-14(16)22)18(26)23-19-12(5-10-30-19)20(27)25-6-8-28-9-7-25/h2-5,10H,6-9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATRGQWJZFYYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=C(C=CS3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-1,2-oxazole-4-carboxamide
Reactant of Route 2
3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-1,2-oxazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-1,2-oxazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-1,2-oxazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-1,2-oxazole-4-carboxamide
Reactant of Route 6
3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-1,2-oxazole-4-carboxamide

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